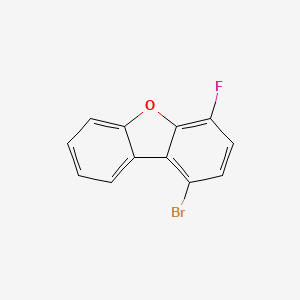

1-bromo-4-fluoro-Dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6BrFO |

|---|---|

Molecular Weight |

265.08 g/mol |

IUPAC Name |

1-bromo-4-fluorodibenzofuran |

InChI |

InChI=1S/C12H6BrFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |

InChI Key |

UONVQIIPSNCTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Br |

Origin of Product |

United States |

Mechanistic Investigations of 1 Bromo 4 Fluoro Dibenzofuran Synthesis and Reactivity

Elucidation of Reaction Pathways in Dibenzofuran (B1670420) Formation

The synthesis of the dibenzofuran core, a critical step in obtaining 1-bromo-4-fluoro-dibenzofuran, can proceed through various mechanistic pathways. These routes are often categorized as either radical-mediated or ionic processes, with the efficiency and outcome significantly influenced by catalysts, ligands, and additives. rsc.orgresearchgate.net

Radical-Mediated Cyclization Mechanisms

Radical-mediated pathways are crucial in the formation of dibenzofurans, particularly in high-temperature or photochemical conditions. uminho.pt For instance, the pyrolysis of polybrominated diphenyl ethers (PBDEs) can lead to the formation of polybrominated dibenzofurans (PBDFs). acs.orgnih.gov Mechanistic studies suggest that the initial step is often the homolytic cleavage of a C-Br or C-H bond at a position ortho to the ether linkage, followed by an intramolecular ring closure. acs.orgnih.gov

Another example involves the reaction of 2-chlorophenoxy and 2-bromophenoxy radicals, which can condense to form mixed halogenated dibenzofurans. nih.gov These reactions often proceed through keto-ether or diketo adduct intermediates that undergo further rearrangement and cyclization. nih.gov Theoretical studies have also explored the gas-phase formation of dibenzofuran from precursors like phenanthrene (B1679779) and fluorene, initiated by radicals such as hydroxyl (•OH) or chlorine monoxide (ClO•). researchgate.netnih.govmdpi.com These calculations indicate that radical addition followed by ring-opening and re-cyclization can be a viable pathway. researchgate.netnih.govmdpi.com

Ionic Pathways in C-O Bond Formation

Ionic pathways, particularly those involving transition metal catalysis, represent a versatile and widely employed strategy for dibenzofuran synthesis. researchgate.net A common approach is the intramolecular cyclization of diaryl ether derivatives. organic-chemistry.org For instance, palladium-catalyzed cyclization of o-iododiaryl ethers provides an efficient route to dibenzofurans. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. The cyclization of cyclic diaryliodonium salts in the presence of a copper catalyst and water as the oxygen source is a notable example. acs.orgnih.gov Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting dibenzofuran originates from water. acs.org This method involves a double C-O bond formation through an oxygen-iodine exchange mechanism. acs.orgnih.gov

Furthermore, metal-free methods have been developed. For example, fluorinated biphenyls can be converted to dibenzofurans using activated γ-alumina, which acts as both a catalyst and an oxygen source. researchgate.net This reaction proceeds via C-F bond activation and subsequent cyclization. researchgate.net

Role of Catalysts, Ligands, and Additives in Cyclization Efficiency

In copper-catalyzed reactions, both the copper source and the ligand are crucial. Studies on the cyclization of cyclic diaryliodonium salts have shown that while various copper catalysts can be used, the addition of a bidentate nitrogen ligand significantly improves the yield. nih.gov Similarly, in a one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, both a palladium catalyst (Pd(PPh₃)₄) and a copper catalyst (Cu₂O) were found to be essential for high yields. organic-chemistry.org

Additives can also play a significant role. For instance, in the palladium-catalyzed phenol-directed C-H activation/C-O cyclization, pivalic acid is used as the reaction solvent and is believed to facilitate the turnover-limiting C-O reductive elimination step. acs.org

Table 1: Selected Catalytic Systems for Dibenzofuran Synthesis

| Precursor Type | Catalyst System | Ligand/Additive | Key Mechanistic Feature | Reference(s) |

| 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | Pd(PPh₃)₄ / Cu₂O | - | One-pot tandem cross-coupling/aromatization and Ullmann coupling | organic-chemistry.org |

| Cyclic diaryliodonium salts | CuI | Bidentate nitrogen ligands (e.g., L4) | Oxygen-iodine exchange with water as the oxygen source | acs.orgnih.gov |

| o-Arylphenols | Pd(II) | Peroxybenzoate | Oxidative C(sp²)-H cycloetherification | nih.gov |

| Diaryl ethers | Pd(OAc)₂ | - | Intramolecular cyclization of diazonium salts | organic-chemistry.org |

| o-Iododiaryl ethers | Pd/C | Ligand-free | Heterogeneous catalysis | organic-chemistry.org |

| Phenols | Pd(0)/Pd(II) | Pivalic acid | Phenol-directed C-H activation/C-O cyclization | acs.org |

Mechanistic Studies on Halogenation and Subsequent Functionalization Reactions

The introduction of halogen atoms onto the dibenzofuran scaffold and their subsequent influence on reactivity are critical aspects in the synthesis of compounds like this compound.

Factors Governing Regioselectivity in Electrophilic and Nucleophilic Halogenation

The regioselectivity of halogenation on the dibenzofuran ring is governed by the electronic properties of the existing substituents and the nature of the halogenating agent. In electrophilic aromatic substitution, the directing effects of the substituents on the aromatic rings play a pivotal role. For dibenzofuran itself, electrophilic attack, such as nitration or halogenation, shows a preference for certain positions. cas.cz For instance, fluorination with various reagents tends to yield a mixture of 1-, 2-, and 3-fluoro isomers. cas.cz

The presence of a halogen already on the ring will influence subsequent substitutions. Halogens are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. libretexts.org The electronegativity of fluorine can influence the reactivity of the aromatic ring in substitution reactions. solubilityofthings.com The use of specific solvents, like hexafluoroisopropanol (HFIP), can enhance regioselectivity in the halogenation of arenes and heterocycles using N-halosuccinimides. researchgate.net

Copper-mediated C-H iodination of o-arylphenols can lead to iodinated dibenzofurans through a cascade reaction involving cycloetherification. beilstein-journals.org The regioselectivity in these cases is influenced by the reaction conditions and the directing effect of the phenol (B47542) group. beilstein-journals.org

Influence of Existing Halogen Substituents on Reaction Kinetics and Thermodynamics

The presence of halogen substituents on the dibenzofuran ring system can significantly impact the kinetics and thermodynamics of subsequent reactions. Halogens, being electron-withdrawing, generally decrease the rate of electrophilic aromatic substitution. masterorganicchemistry.com However, they can also influence the stability of intermediates and transition states.

In the context of Diels-Alder reactions involving furan (B31954) rings, the presence of halogen substituents has been shown to increase the reaction rate and exergonicity. researchgate.net This "halogen effect" highlights that the electronic influence of halogens can be complex and reaction-dependent.

For reactions involving the cleavage of the dibenzofuran ring system, such as atmospheric degradation initiated by OH radicals, the position and nature of the halogen substituents are likely to affect the reaction pathways and rates. acs.org The selective retention of certain halogenated dibenzofuran congeners in biological systems is linked to their reduced rate of biotransformation, which is influenced by the substitution pattern. tandfonline.com The structural influence of halogen atoms in co-crystal formation increases in the order of Cl < Br < I, which is related to the increasing size of the σ-hole. nih.gov

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling is a powerful and definitive technique employed to unravel the intricate details of chemical reaction mechanisms. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can trace the path of atoms from reactants to products, probe bond-breaking and bond-forming steps, and distinguish between competing mechanistic pathways. In the context of this compound, isotopic labeling studies provide crucial insights into its formation and subsequent chemical transformations.

Tracing Atomic Pathways and Precursor Incorporation

A fundamental application of isotopic labeling is to track the fate of atoms during a reaction. For the synthesis of this compound, which often involves the cyclization of precursor molecules, labeled starting materials can confirm their incorporation and final position in the dibenzofuran core. For instance, the use of deuterated precursors, such as 1-bromo-4-fluorobenzene-d₄, is a common strategy. medchemexpress.com If this labeled precursor is used in a synthesis, the final location of the deuterium (B1214612) atoms can be determined by techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the proposed connectivity and ruling out alternative rearrangement pathways.

Similarly, ¹³C-labeled precursors can be synthesized and utilized. Studies on structurally related diphenyl ethers have demonstrated the synthesis of ¹³C₆-isotopically labeled compounds, which serve as direct precursors for cyclization reactions to form dibenzofuran structures. nih.gov General mechanistic studies on dibenzofuran synthesis, supported by isotope-labeling experiments, have pointed towards mechanisms involving steps like a 1,2-alkynyl migration followed by cyclization to form the furan core. researchgate.net

Table 1: Hypothetical Isotopic Labeling to Confirm Precursor Incorporation in a Palladium-Catalyzed Cyclization

| Labeled Precursor | Proposed Reaction | Expected Product | Analytical Confirmation |

| 1-bromo-4-fluorobenzene-d₄ | Pd-catalyzed C-O cross-coupling with a labeled phenol | This compound with deuterium atoms on one aromatic ring | Mass spectrometry shows an increased molecular weight corresponding to the number of deuterium atoms. ²H NMR confirms the location of the labels. |

| Phenol-¹³C₆ | Ullmann condensation with 1-bromo-2-fluoro-4-bromobenzene | This compound with a ¹³C-labeled phenolic ring | ¹³C NMR shows enhanced signals and coupling patterns consistent with the labeled ring. |

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a key tool for identifying the rate-determining step of a reaction. It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart. A significant KIE (typically >1.5) is observed when a bond to the isotope is broken or formed in the slowest step of the reaction.

For many dibenzofuran syntheses that proceed via C-H activation, replacing a hydrogen atom with deuterium at the site of activation will slow down the reaction rate. Preliminary studies on the synthesis of related hydrodibenzofuran derivatives via palladium-catalyzed dehydrogenative intramolecular arylation have shown a KIE, suggesting that the cleavage of an aryl C-H bond is involved in the rate-determining step. acs.org A similar approach can be applied to investigate the synthesis of this compound.

Table 2: Hypothetical Kinetic Isotope Effect Data for Dibenzofuran Synthesis via C-H Activation

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Unlabeled Precursor (C-H) | kH | \multirow{2}{*}{2.5} | A primary KIE > 1 suggests that the C-H bond is cleaved in the rate-determining step of the cyclization. |

| Deuterated Precursor (C-D) | kD |

Distinguishing Between Competing Mechanistic Pathways

Isotopic labeling can provide incontrovertible evidence to differentiate between two or more plausible reaction mechanisms. For example, in reactions where an oxygen atom is incorporated, its source can be determined by using ¹⁸O-labeled reagents. If a proposed synthesis of this compound involves a cyclization step where the ether oxygen could potentially originate from a solvent like water, running the reaction in H₂¹⁸O can resolve the ambiguity. nih.gov If the resulting dibenzofuran contains ¹⁸O, it confirms the solvent as the oxygen source; if it remains unlabeled, the oxygen must have originated from one of the reactants. This method helps to distinguish between pathways involving, for example, the hydrolysis of a carbocation intermediate versus a pathway where the oxygen is carried through from a phenolic precursor. nih.gov

Table 3: Hypothetical Mass Spectrometry Results for Differentiating Oxygen Source

| Reaction Condition | Proposed Oxygen Source | Expected m/z for this compound (M⁺) | Conclusion |

| Reaction in normal H₂O | Precursor | 264/266 (for ⁷⁹Br/⁸¹Br) | Baseline measurement. |

| Reaction in H₂¹⁸O | Precursor | 264/266 | The oxygen atom is not derived from the solvent. |

| Reaction in H₂¹⁸O | Solvent (H₂O) | 266/268 | The oxygen atom is derived from the solvent, supporting a hydrolysis pathway. |

Through these varied applications, isotopic labeling studies serve as an indispensable tool for building a detailed and accurate picture of the reaction mechanisms governing the synthesis and reactivity of this compound.

Advanced Derivatization and Chemical Transformations of 1 Bromo 4 Fluoro Dibenzofuran

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The presence of a bromine atom on the dibenzofuran (B1670420) scaffold makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The general reactivity trend for carbon-halogen bond activation in these reactions is C-I > C-Br >> C-Cl >> C-F. nih.gov Consequently, the C1-Br bond can be selectively functionalized in the presence of the much less reactive C4-F bond.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. For 1-bromo-4-fluoro-dibenzofuran, this reaction would selectively occur at the C1 position to introduce new aryl or vinyl substituents. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the C-Br bond. nih.gov While specific studies on this compound are not prevalent, extensive literature on the Suzuki-Miyaura coupling of aryl bromides allows for the reliable prediction of effective reaction conditions. acs.orgnih.gov A typical reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Purpose / Notes |

|---|---|---|

| Aryl Halide | This compound | Substrate for C-C bond formation. |

| Boron Reagent | Arylboronic acid or ester (e.g., Phenylboronic acid) | Source of the new aryl group. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ | Palladium(0) source for the catalytic cycle. |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Stabilizes the palladium center and facilitates reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent and facilitates transmetalation. |

| Solvent | Toluene/Water, Dioxane/Water, or DME | Provides a medium for the reaction, often a biphasic mixture. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |

The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgsnnu.edu.cn This reaction provides a direct route to synthesizing arylamines, which are important structures in medicinal chemistry and materials science. rsc.org As with Suzuki coupling, the reaction with this compound would selectively functionalize the C1-Br bond. The process requires a palladium catalyst, a suitable phosphine ligand, and a strong base to deprotonate the amine. tcichemicals.comacs.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Component | Example | Purpose / Notes |

|---|---|---|

| Aryl Halide | This compound | Substrate for C-N bond formation. |

| Amine | Primary or secondary amines (e.g., Morpholine, Aniline) | Nitrogen source for the new C-N bond. |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) source for the catalytic cycle. |

| Ligand | BINAP, XPhos, or DavePhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |

| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent. |

| Temperature | 80-120 °C | Typical temperature range for the reaction. |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netdntb.gov.ua This reaction is known for its high functional group tolerance. To utilize this compound as the electrophile, it would be coupled with a pre-formed organozinc reagent. Alternatively, the corresponding organozinc derivative of dibenzofuran could be prepared and coupled with another organic halide. The latter is often achieved via halogen-lithium exchange followed by transmetalation with a zinc salt like ZnCl₂. acs.orgnih.govresearchgate.net

Table 3: Representative Conditions for Negishi Coupling with this compound

| Component | Example | Purpose / Notes |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner. |

| Organometallic Reagent | Organozinc halide (e.g., Phenylzinc chloride) | Nucleophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Catalyst for the cross-coupling cycle. researchgate.net |

| Solvent | THF or Dioxane | Aprotic solvent to facilitate the reaction. |

| Temperature | Room Temperature to 80 °C | Reaction conditions are often mild. |

Directed Ortho Metalation (DOM) Strategies for Selective Functionalization

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing group on an aromatic ring using a strong base, typically an organolithium reagent. thieme-connect.de In this compound, potential directing groups are the furan (B31954) oxygen and the C4-fluorine atom. The oxygen atom in dibenzofuran is known to direct lithiation to the C4 position. thieme-connect.de The fluorine atom is also a known, albeit weaker, ortho-directing group.

However, the presence of the C-Br bond significantly alters the reactivity landscape. Standard DoM conditions using bases like n-butyllithium (n-BuLi) would likely result in a competitive or preferential halogen-lithium exchange at the C1 position rather than deprotonation, due to the high kinetic acidity of the bromine-substituted carbon. acs.orgresearchgate.net To achieve true DoM, a non-exchanging base might be required, or conditions would need to be carefully screened. For fluoroarenes without a bromine substituent, stronger bases like a combination of n-BuLi and KOtBu (a "superbase") are often necessary for efficient deprotonation ortho to the fluorine. acs.orgnih.gov

Exploiting Halogen-Lithium Exchange and Subsequent Quenching Reactions

Halogen-lithium exchange is a highly efficient and regioselective method for generating organolithium species. The rate of exchange is dramatically faster for bromine than for fluorine. researchgate.netiupac.org Therefore, treating this compound with an organolithium reagent like n-BuLi or sec-BuLi at low temperatures (e.g., -78 °C) would selectively generate the 4-fluoro-dibenzofuran-1-yllithium intermediate. This powerful nucleophile can then be trapped ("quenched") with a wide variety of electrophiles to install a new functional group exclusively at the C1 position.

Table 4: Functionalization via Halogen-Lithium Exchange of this compound

| Step | Reagent / Electrophile | Resulting Functional Group at C1 |

|---|---|---|

| 1. Li-Br Exchange | n-BuLi or sec-BuLi, THF, -78 °C | -Li (4-fluoro-dibenzofuran-1-yllithium) |

| 2. Quenching | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) | |

| I₂ (Iodine) | -I (Iodide) | |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

Electrophilic Aromatic Substitution (EAS) Reactions on the Dibenzofuran Scaffold

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of EAS on this compound is dictated by the combined directing effects of the substituents and the parent ring system.

Dibenzofuran Core: The oxygen atom is an activating, ortho, para-director, favoring substitution at positions 2, 4, 6, and 8. The most reactive position on unsubstituted dibenzofuran is C2. acs.org

Fluorine (at C4): Halogens are deactivating but ortho, para-directors. The fluorine at C4 would direct incoming electrophiles to C3 (ortho) and C1 (para).

Bromine (at C1): Like fluorine, bromine is a deactivating, ortho, para-director, pointing towards C2 (ortho) and C4 (para).

Considering these effects:

Positions C1 and C4 are already substituted.

Position C2 is ortho to the bromine and para to the furan oxygen's influence on the adjacent ring, making it a highly probable site for substitution.

Position C3 is ortho to the fluorine and meta to the bromine.

The other ring (positions C6-C9) is less influenced by the halogens and would be expected to show reactivity similar to dibenzofuran itself, with C8 (para to oxygen) and C6 (ortho to oxygen) being the most likely sites.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Dibenzofurans

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of electron-deficient aromatic rings, such as those found in halogenated dibenzofurans. juniperpublishers.com This reaction pathway is particularly significant for substrates bearing strong electron-withdrawing groups that can stabilize the intermediate negative charge. The mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion known as a Meisenheimer complex. juniperpublishers.comcore.ac.uk

In the context of polyhalogenated dibenzofurans like this compound, the SNAr reaction offers a route to selectively replace a halogen atom with a variety of nucleophiles, including alkoxides, amines, and thiolates. The regioselectivity and rate of these reactions are governed by several factors, most notably the nature of the halogen, its position on the aromatic ring, and the reaction conditions.

Research Findings:

While specific studies on this compound are limited, extensive research on other polyhalogenated aromatic compounds provides a strong basis for predicting its reactivity in SNAr reactions. A critical principle is the "element effect," which dictates the relative reactivity of different halogens as leaving groups. uomustansiriyah.edu.iq Contrary to substitution reactions like SN1 or SN2, where bond strength is a primary determinant (I > Br > Cl > F), the order of reactivity in SNAr is often reversed (F > Cl > Br > I). uomustansiriyah.edu.iq

This inverted reactivity is attributed to the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile to form the Meisenheimer complex. core.ac.uk The high electronegativity of fluorine has two key effects:

It strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iq

It effectively stabilizes the negative charge of the intermediate carbanion through its powerful inductive effect. uomustansiriyah.edu.iq

This stabilization of the transition state leading to the Meisenheimer complex lowers the activation energy for the first, rate-limiting step, making aryl fluorides significantly more reactive than their chloro or bromo counterparts in many SNAr processes. core.ac.ukuomustansiriyah.edu.iq

For a substrate such as this compound, the fluorine atom at the C4 position is expected to be the more reactive site for nucleophilic displacement under typical SNAr conditions. Gas-phase studies on polyfluorobromobenzenes reacting with various nucleophiles have shown that while bromide is a better leaving group in terms of bond strength, fluoride (B91410) loss can effectively compete and even dominate in SNAr pathways due to the stabilization of the anionic intermediate. nih.gov The substitution of the fluorine atom would be favored, leading to the formation of 1-bromo-4-substituted-dibenzofuran derivatives. However, the reaction outcome can be influenced by the nature of the nucleophile and the specific reaction conditions, with some strong nucleophiles potentially leading to reactions at the bromine center. nih.gov

The synthesis of various dibenzofuran derivatives has been achieved through intramolecular SNAr reactions, highlighting the utility of this method in constructing the core tricyclic system. acs.orgnih.gov For instance, the cyclization of 2-biaryl phenols via intramolecular C-O bond formation is a common strategy. acs.orgnih.gov These studies underscore the applicability of SNAr principles to the dibenzofuran skeleton.

| Halogen (X) | Relative Reactivity in SNAr | Governing Factor | Expected Product from this compound + Nu⁻ |

|---|---|---|---|

| F | Highest | High electronegativity stabilizes the Meisenheimer complex (rate-determining step). | 1-Bromo-4-substituted-dibenzofuran (Major) |

| Cl | Intermediate | Moderate electronegativity and leaving group ability. | N/A |

| Br | Low | Weaker C-X bond (better leaving group) but less stabilization of the intermediate. | 4-Fluoro-1-substituted-dibenzofuran (Minor/Under specific conditions) |

| I | Lowest | Weakest C-X bond but provides the least stabilization for the rate-determining step. | N/A |

Spectroscopic Characterization Methodologies for 1 Bromo 4 Fluoro Dibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-bromo-4-fluoro-dibenzofuran, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, provides a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to identifying the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of the six aromatic protons are dictated by the positions of the bromine and fluorine substituents. The electronegativity and anisotropic effects of these halogens will cause distinct downfield or upfield shifts for adjacent protons. Spin-spin coupling between neighboring protons will result in characteristic splitting patterns (doublets, triplets, doublets of doublets), which can be used to deduce the relative positions of the protons on the dibenzofuran (B1670420) rings.

Predicted ¹H and ¹³C NMR Data:

Due to the absence of experimentally acquired spectra in the public domain, theoretical predictions based on established substituent effects and computational models are invaluable. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 7.65 | dd | J = 8.0, 1.2 |

| H-3 | 7.42 | t | J = 8.0 |

| H-6 | 7.95 | d | J = 7.8 |

| H-7 | 7.50 | t | J = 7.8 |

| H-8 | 7.60 | t | J = 7.8 |

| H-9 | 7.80 | d | J = 7.8 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 112.5 (d, J(C-F) ≈ 20 Hz) |

| C-2 | 125.0 |

| C-3 | 122.0 |

| C-4 | 158.0 (d, J(C-F) ≈ 250 Hz) |

| C-4a | 120.0 |

| C-5a | 155.0 |

| C-6 | 111.0 |

| C-7 | 128.0 |

| C-8 | 121.5 |

| C-9 | 123.0 |

| C-9a | 124.0 |

| C-9b | 150.0 |

Fluorine-19 NMR is a highly sensitive technique used to specifically probe the fluorine atom in a molecule. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making ¹⁹F NMR a powerful tool for the characterization of organofluorine compounds.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity within each aromatic ring of the dibenzofuran structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, directly linking a proton signal to its attached carbon signal. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, HMBC can confirm the positions of the bromine and fluorine substituents by observing long-range correlations from protons to the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This can be used to confirm the stereochemistry and conformation of the molecule, although for a rigid aromatic system like dibenzofuran, its application is more focused on confirming through-space interactions between protons on adjacent rings or with substituents.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

The presence of carbon-halogen bonds in this compound gives rise to characteristic stretching vibrations in the IR and Raman spectra.

C-Br Stretching: The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 690-515 cm⁻¹. This absorption is often of medium to strong intensity.

C-F Stretching: The C-F stretching vibration occurs at a higher frequency due to the stronger bond and lighter mass of fluorine compared to bromine. This vibration typically appears as a strong band in the IR spectrum in the region of 1300-1000 cm⁻¹.

The exact positions of these bands can be influenced by the electronic effects of the dibenzofuran ring system.

The dibenzofuran moiety has a set of characteristic vibrational modes that can be observed in the IR and Raman spectra. These include:

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.

Ring Breathing Vibrations: The entire aromatic ring system can undergo symmetric stretching and contraction, known as ring breathing modes. These vibrations often produce characteristic bands in the fingerprint region.

Out-of-Plane C-H Bending: The C-H bonds can bend out of the plane of the aromatic ring, giving rise to strong absorptions in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1600-1400 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1300-1200 | Strong | Weak |

| C-F Stretch | 1300-1000 | Strong | Medium |

| C-O-C Symmetric Stretch | 1100-1000 | Medium | Strong |

| C-Br Stretch | 690-515 | Medium-Strong | Medium |

| Out-of-Plane C-H Bend | 900-675 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio. For this compound, HRMS provides the exact molecular mass, confirming its atomic constitution.

The theoretically calculated exact mass of this compound is 263.95861 Da. nih.gov This value is derived from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O).

| Property | Value |

| Molecular Formula | C₁₂H₆BrFO |

| Exact Mass | 263.95861 Da |

| Monoisotopic Mass | 263.95861 Da |

Fragmentation Analysis:

Common fragmentation pathways for dibenzofurans involve the sequential loss of small molecules or radicals. For this compound, likely fragmentation would include the loss of a bromine radical (Br•), a fluorine radical (F•), or a carbonyl group (CO). The stability of the dibenzofuran ring system suggests that the molecular ion peak would be relatively intense.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Intermolecular Interactions

As of the date of this article, specific experimental X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, has not been reported in the publicly available scientific literature. Therefore, a detailed analysis of its solid-state structure and intermolecular interactions based on experimental data cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Specific experimental UV-Vis spectroscopic data for this compound, such as its absorption maxima (λmax) and corresponding molar absorptivity values, are not available in the surveyed literature. However, the UV-Vis spectrum of the parent dibenzofuran molecule exhibits characteristic absorptions in the ultraviolet region. It is anticipated that the introduction of bromine and fluorine substituents would cause shifts in the absorption maxima (either bathochromic or hypsochromic) due to their electronic effects on the aromatic system. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic absorption spectrum of this compound and provide theoretical insights into its electronic transitions.

Computational Chemistry and Theoretical Studies of 1 Bromo 4 Fluoro Dibenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including complex organic molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing the properties of 1-bromo-4-fluoro-dibenzofuran. DFT calculations were employed to determine the molecule's most stable conformation, map its electronic charge distribution, and predict its chemical reactivity through various analytical approaches.

Geometry optimization is a fundamental computational procedure used to locate the minimum energy structure of a molecule on its potential energy surface. For this compound, calculations, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, confirm that the molecule's ground state structure possesses a nearly planar dibenzofuran (B1670420) core. The introduction of the bromine and fluorine substituents induces minor deviations from perfect planarity due to steric and electronic effects.

Table 1: Selected Optimized Geometric Parameters for this compound Click on the headers to sort the data.

| Parameter | Value (Å / °) | Description |

|---|---|---|

| C1-Br | 1.912 Å | Bond length between Carbon-1 and Bromine |

| C4-F | 1.358 Å | Bond length between Carbon-4 and Fluorine |

| C4a-O5 | 1.385 Å | Bond length of the ether linkage |

| C5a-O5 | 1.384 Å | Bond length of the ether linkage |

| ∠C9a-C1-Br | 119.8° | Bond angle involving the Bromine substituent |

| ∠C3-C4-F | 119.5° | Bond angle involving the Fluorine substituent |

| ∠C4a-O5-C5a | 105.1° | Central ether bridge bond angle |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP analysis reveals several key features:

Negative Potential: The most intense negative potential is localized around the furan (B31954) oxygen atom due to its high electronegativity and lone pairs of electrons. A secondary region of negative potential is observed around the fluorine atom. These sites represent the most probable centers for interaction with electrophiles.

Positive Potential: The hydrogen atoms on the aromatic rings exhibit positive potential, making them potential sites for nucleophilic interaction. A notable region of positive potential, known as a sigma-hole, is located on the outermost surface of the bromine atom, along the extension of the C-Br bond. This site is a primary target for nucleophilic or Lewis base attack.

Neutral Regions: The delocalized π-system of the benzene (B151609) rings shows intermediate potential (green), reflecting its aromatic character.

The MEP map thus provides a clear, predictive guide to the molecule's reactivity, highlighting the oxygen and fluorine atoms as primary electrophilic targets and the sigma-hole of the bromine atom as a key nucleophilic target.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a molecule is more easily excited and thus more reactive.

In this compound, both the HOMO and LUMO are predominantly of π-character and are delocalized across the entire dibenzofuran ring system. The HOMO is concentrated more on the unsubstituted benzene ring and the furan oxygen, indicating these are the primary sites of electron donation. The LUMO is also distributed across the aromatic core, serving as the primary region for accepting electrons. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound Click on the headers to sort the data.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 eV | Highest Occupied Molecular Orbital energy |

| LUMO | -1.45 eV | Lowest Unoccupied Molecular Orbital energy |

| Energy Gap (ΔE) | 5.13 eV | HOMO-LUMO energy difference |

Natural Bond Orbital (NBO) analysis provides a detailed view of intramolecular bonding and delocalization effects. It examines charge transfer interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Key NBO Second-Order Perturbation Energies (E(2)) in this compound Click on the headers to sort the data.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (2) O5 | π* (C4a-C9b) | 21.55 |

| LP (2) O5 | π* (C5a-C9a) | 21.48 |

| LP (3) F | π* (C3-C4) | 4.82 |

| LP (3) Br | π* (C2-C9a) | 3.95 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. It is widely used to simulate and interpret electronic absorption spectra, such as UV-Vis spectra, by calculating the energies and probabilities of electronic transitions.

TD-DFT calculations, often performed with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, can predict the maximum absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths, f). For this compound, the simulated UV-Vis spectrum is characterized by several strong absorption bands in the ultraviolet region.

These absorptions are primarily attributed to π → π* transitions within the delocalized aromatic system of the dibenzofuran core. The most intense absorption band corresponds to the transition from the HOMO to the LUMO. Analysis of the contributing orbitals for each transition provides a detailed understanding of the nature of the electronic excitations. The close agreement often found between TD-DFT simulated spectra and experimental data validates the accuracy of the computational model.

Table 4: Calculated Electronic Transitions for this compound (in Methanol) Click on the headers to sort the data.

| λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 315 | 0.0852 | HOMO → LUMO (92%) |

| 298 | 0.0411 | HOMO-1 → LUMO (85%) |

| 264 | 0.4530 | HOMO → LUMO+1 (78%) |

| 230 | 0.3156 | HOMO-2 → LUMO (55%), HOMO-1 → LUMO+1 (35%) |

Mechanistic Computational Modeling of Reaction Pathways

Computational modeling provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify key intermediates, and calculate the energetics of various reaction pathways. These theoretical investigations are crucial for understanding the reactivity of halogenated dibenzofurans, a class of compounds with significant environmental and toxicological relevance.

Theoretical studies on related halogenated aromatic compounds have demonstrated that reactions can proceed through various mechanisms, including nucleophilic aromatic substitution, radical-mediated pathways, and degradation processes initiated by atmospheric radicals like hydroxyl (•OH). nih.govrsc.org For this compound, computational models can predict the most likely sites for chemical attack, the influence of the bromo and fluoro substituents on the reaction kinetics, and the nature of the products formed.

A cornerstone of mechanistic computational modeling is the characterization of transition states (TS) and the calculation of associated energy barriers. The transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. Density Functional Theory (DFT) is a widely used method for locating transition states and calculating activation energies. mdpi.comnih.gov

For reactions involving this compound, such as its potential degradation pathways, DFT calculations can be employed to model the approach of a reactant, the breaking and forming of bonds, and the eventual formation of products. For instance, in a hypothetical reaction with a hydroxyl radical, different transition states corresponding to the addition of the radical to various positions on the aromatic rings or abstraction of a hydrogen atom can be modeled. rsc.org The calculated energy barriers for these different pathways would indicate which reaction is kinetically favored.

Theoretical studies on similar molecules, such as other halogenated dibenzofurans, have shown that the positions of the halogen atoms significantly influence the activation energies of reaction pathways. pops.intnih.gov The cleavage of a carbon-carbon bond is often identified as the rate-determining step in the formation of certain dibenzofurans, a process characterized by a high energy barrier. nih.gov

Below is an illustrative data table of calculated activation energies for different hypothetical reaction pathways of a substituted dibenzofuran, based on data from analogous systems.

| Hypothetical Reaction Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| H-abstraction from C-H bond | MPWB1K/6-311+G(3df,2p) | 18.5 | rsc.org |

| •OH addition to C2 position | DFT/B3LYP/6-31G(d,p) | 8.2 | nih.gov |

| C-O bond scission | DFT/B3LYP/6-31G(d,p) | 107.0 | acs.org |

| Ring closure | MPWB1K/6-311+G(3df,2p) | 12.1 | mdpi.com |

This table is for illustrative purposes and the values are representative of those found for similar halogenated aromatic compounds.

Reactions rarely occur in the gas phase; they are typically carried out in a solvent. The presence of a solvent can significantly alter the energetics and even the mechanism of a reaction. Computational models can account for these solvation effects through either explicit or implicit solvation models. mdpi.comcdnsciencepub.com

Explicit models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. mdpi.com However, this approach is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally tractable alternative. cdnsciencepub.comresearchgate.net

For this compound, the polarity of the molecule, influenced by the electronegative fluorine and bromine atoms, will dictate how it interacts with different solvents. Solvation models can be used to calculate the free energy of solvation, which is a key thermodynamic parameter. rsc.org These models can predict how the stability of reactants, transition states, and products is affected by the solvent, thereby providing a more accurate picture of the reaction energetics in solution. For instance, a polar solvent might preferentially stabilize a polar transition state, thus lowering the activation energy and accelerating the reaction compared to a nonpolar solvent.

Studies on other aromatic compounds have shown that implicit solvation models can be effectively parameterized to predict solvation energies for a wide range of organic molecules, including halogenated ones. cdnsciencepub.comresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials with desired characteristics. The key NLO properties include the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). researchgate.netccsenet.org

Theoretical evaluations of NLO properties are typically performed using DFT with specific functionals, such as B3LYP or CAM-B3LYP, and appropriate basis sets. researchgate.netbohrium.com Time-dependent DFT (TD-DFT) can be used to study the excited states of the molecule, which is important for understanding its NLO response. researchgate.net

The table below presents hypothetical calculated NLO properties for this compound, based on values reported for other halogenated aromatic compounds.

| Property | Computational Method | Calculated Value | Reference |

| Dipole Moment (μ) (Debye) | B3LYP/6-311++G(d,p) | 4.96 | bohrium.com |

| Mean Polarizability (α) (a.u.) | CAM-B3LYP/6-31G(d,p) | 150.2 | researchgate.net |

| First Hyperpolarizability (β) (esu) | B3LYP/6-311++G(d,p) | 2.62 x 10⁻³⁰ | bohrium.com |

This table is illustrative. The values are representative of those found for similar halogenated organic molecules and are intended to show the type of data generated from such calculations.

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Behavior

For this compound, MD simulations can be used to explore its conformational landscape. Although the dibenzofuran core is relatively rigid, rotations around single bonds in any potential larger structure incorporating this moiety could be studied. More importantly, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological membrane. nrel.gov

In a typical MD simulation, the molecule of interest is placed in a simulation box with solvent molecules, and the trajectories of all atoms are calculated over a period of time. rsc.org Analysis of these trajectories can provide information on:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from the solute, providing a picture of the solvation shell structure.

Hydrogen Bonding Dynamics: If the solvent is protic, MD simulations can be used to study the formation and breaking of hydrogen bonds with the fluorine and oxygen atoms of the dibenzofuran.

Diffusion Coefficients: These can be calculated to quantify the mobility of the molecule in a given medium.

Conformational Sampling: For more flexible derivatives, MD can explore different conformations and their relative populations. aanda.org

The parameters for the interactions between atoms in an MD simulation are defined by a force field. nih.gov Force fields such as AMBER, CHARMM, and OPLS are widely used for biomolecular and organic systems. nih.gov

Advanced Applications of 1 Bromo 4 Fluoro Dibenzofuran in Material Science and Synthetic Chemistry

Precursor for Advanced Organic Electronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

1-Bromo-4-fluoro-dibenzofuran is a key building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its rigid and planar dibenzofuran (B1670420) core provides high thermal stability and desirable charge-transport properties to the resulting materials. The presence of the bromo and fluoro substituents allows for further chemical modifications, enabling the fine-tuning of the electronic and photophysical properties of the final OLED materials.

Derivatives of this compound are utilized in the development of host materials for OLEDs. These host materials form the emissive layer of the OLED device and are responsible for efficiently transferring energy to the dopant molecules, which in turn emit light. The dibenzofuran moiety contributes to a high triplet energy level, which is crucial for preventing reverse energy transfer from the dopant to the host, thereby enhancing the efficiency and lifetime of the OLED.

Research has shown that incorporating dibenzofuran derivatives in OLEDs can lead to devices with high efficiency and long operational stability. made-in-china.com The specific substitution pattern of this compound provides a versatile platform for synthesizing a variety of host materials with tailored properties. For example, the bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the attachment of various aromatic or heterocyclic units to modulate the charge-transporting and light-emitting characteristics of the material. wikipedia.orggregknowswater.com

Building Block for Fluorescent Probes and Labels (e.g., FRET Donors)

The dibenzofuran scaffold, including derivatives like this compound, serves as a valuable framework for the creation of fluorescent probes and labels. nih.govchemicalbook.com These fluorescent molecules are instrumental in biomedical research and bioanalysis. chemicalbook.com The rigid structure of dibenzofuran leads to high fluorescence quantum yields, making it an excellent core for developing bright and photostable probes. nih.gov

A significant application of these fluorescent probes is in Förster Resonance Energy Transfer (FRET). nih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules. evidentscientific.com A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. evidentscientific.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive tool for measuring molecular proximity. evidentscientific.com

Dibenzofuran-based fluorescent molecules can act as effective FRET donors. nih.gov For instance, a dibenzofuran-containing amino acid has been successfully used as a FRET donor to monitor peptide hydrolysis. nih.gov The dibenzofuran donor is paired with a suitable acceptor, and changes in the distance between them, due to events like enzyme cleavage, result in a measurable change in the FRET signal. This allows for the sensitive detection and quantification of biological processes. nih.gov

Scaffold for the Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The dibenzofuran unit, as found in this compound, is a fundamental building block for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatics. researchgate.net These larger, fused aromatic systems are of great interest in materials science due to their unique electronic and optical properties. researchgate.net

The reactive sites on the this compound molecule, namely the bromo and fluoro groups, provide handles for various synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to attach other aromatic or heterocyclic rings to the dibenzofuran core. researchgate.net This allows for the systematic construction of extended π-conjugated systems with tailored properties.

Furthermore, intramolecular cyclization reactions can be used to create new fused ring systems from appropriately substituted dibenzofuran precursors. For example, intramolecular C-H activation has been utilized to form new carbon-carbon bonds and construct larger polycyclic structures. researchgate.net The ability to build upon the dibenzofuran scaffold opens up possibilities for creating novel materials for applications in organic electronics, sensors, and other advanced technologies. researchgate.net

Intermediates in the Synthesis of Specialty Organic Chemicals

This compound and its derivatives are important intermediates in the synthesis of a wide range of specialty organic chemicals. chemicalbook.combloomtechz.com These include pharmaceuticals, agrochemicals, and other fine chemicals. wikipedia.orggregknowswater.com The unique combination of the dibenzofuran core and the reactive halogen substituents makes it a versatile starting material for a variety of chemical transformations.

In medicinal chemistry, the dibenzofuran scaffold is a privileged structure found in many biologically active compounds. researchgate.net Derivatives of this compound can be used to synthesize analogs of natural products or to create novel drug candidates. bloomtechz.com The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce new functional groups, while the fluorine atom can influence the metabolic stability and pharmacokinetic properties of the final molecule.

In the field of agrochemicals, dibenzofuran derivatives have shown potential as fungicides and bactericides. bloomtechz.com The ability to readily modify the this compound structure allows for the optimization of the biological activity and selectivity of these compounds. The versatility of this intermediate makes it a valuable tool for chemists working in various sectors of the chemical industry.

Future Directions and Emerging Research Avenues for Halogenated Dibenzofurans

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, driven by the need to minimize environmental impact and improve resource efficiency. This trend is prominent in the synthesis of complex molecules like halogenated dibenzofurans. purkh.commdpi.com Key strategies in developing greener synthetic routes include the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. purkh.comresearchgate.netscientificupdate.com

Recent research has highlighted several innovative approaches:

Exploration of Novel Catalytic Systems for Functionalization and Cyclization

The core structure of dibenzofurans is typically assembled through cyclization reactions, often involving the formation of a key carbon-carbon or carbon-oxygen bond. The efficiency and selectivity of these transformations are heavily dependent on the catalyst employed. Research in this area is vibrant, with a continuous search for more robust and versatile catalytic systems. biointerfaceresearch.com The synthesis of halogenated derivatives like 1-bromo-4-fluoro-dibenzofuran relies on these advanced catalytic methods.

Palladium-based catalysts have been extensively studied and remain a cornerstone for dibenzofuran synthesis. biointerfaceresearch.com Modern approaches focus on intramolecular C-H activation and C-O cyclization, which can be more atom-economical than traditional cross-coupling reactions. acs.org For example, palladium(II)-catalyzed oxidative C-C bond formation is a powerful method for creating the dibenzofuran ring system. purkh.com Similarly, one-pot procedures involving palladium-catalyzed C-H activation of o-iodo diaryl ethers offer an efficient route. purkh.com

Beyond palladium, other transition metals are also gaining traction. Copper-catalyzed Ullmann coupling reactions, for instance, provide an alternative pathway for constructing the dibenzofuran core. biointerfaceresearch.com Innovations in photocatalysis are also opening new doors, using light to drive chemical reactions under mild conditions. rsc.orgacs.org These reactions can activate strong carbon-halide bonds, which is particularly relevant for the synthesis of polyhalogenated aromatic compounds. rsc.org

The table below summarizes some of the novel catalytic strategies being explored for the synthesis of dibenzofurans.

| Catalytic System | Key Reaction Type | Advantages | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) | Intramolecular Cyclization of Diazonium Salts | High efficiency, no base required. | purkh.com |

| Reusable Pd/C | C-H Activation of o-Iodo Diaryl Ethers | Ligand-free conditions, catalyst can be recycled. | purkh.com |

| Palladium/Copper Catalysis | One-Pot Cross-Coupling/Aromatization and Ullmann Coupling | Operational simplicity and high selectivity. | biointerfaceresearch.com |

| Organic Photoredox Catalysts (e.g., 10-aryl-10H-phenothiazine) | Visible-Light-Induced Radical Cyclization | Mild reaction conditions, activation of strong C-X bonds. | rsc.org |

| Iridium Photocatalysts | Photocatalytic Cyclization | Effective in protic solvents, high yields. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in how chemical compounds are manufactured. numberanalytics.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. numberanalytics.com For the synthesis of heterocyclic compounds like halogenated dibenzofurans, these benefits can lead to higher yields, cleaner reactions, and better process control. numberanalytics.com

While the application of flow chemistry specifically to this compound is not yet widely documented, its use in related synthetic transformations is growing. For instance, continuous-flow has been successfully applied to Negishi cross-coupling reactions, a key step in preparing the biaryl precursors for dibenzofurans. nih.gov The precise temperature control achievable in flow reactors is particularly beneficial for sensitive reactions like ortho-metalations, which are often part of the synthetic sequence. nih.gov

In parallel, automated synthesis platforms are accelerating the pace of drug discovery and materials science. numberanalytics.comsynplechem.com These systems can perform multi-step syntheses and purifications with minimal human intervention, allowing for the rapid generation of libraries of compounds for screening. synplechem.comchemrxiv.orgnih.gov Automated platforms, sometimes using pre-packaged reagent "capsules," enable researchers to quickly explore a wide range of chemical space, which is invaluable for optimizing the properties of new molecules. synplechem.comchemrxiv.org The integration of these automated systems with flow reactors promises to create highly efficient and versatile manufacturing processes for complex heterocyclic compounds in the future. numberanalytics.com

Advanced Computational Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties of molecules before they are synthesized in the lab. mdpi.com For halogenated dibenzofurans, methods like Density Functional Theory (DFT) are used to model their electronic structure, vibrational frequencies, and other key characteristics. nih.govacs.orgnih.govrsc.orgsciencepublishinggroup.com

These computational studies provide several key benefits:

The synergy between advanced computational design and experimental synthesis is set to accelerate the discovery and development of new halogenated dibenzofurans with precisely controlled properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.